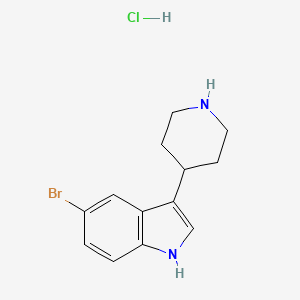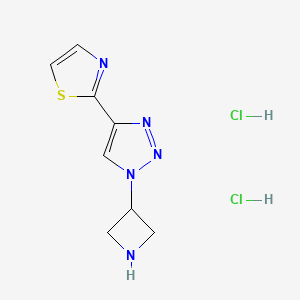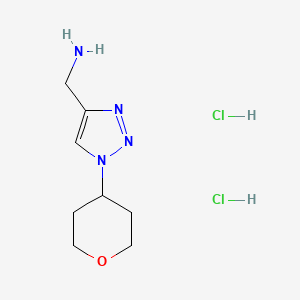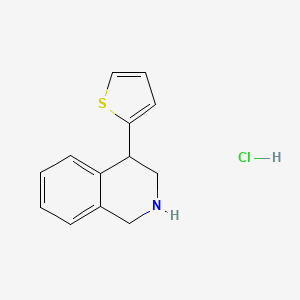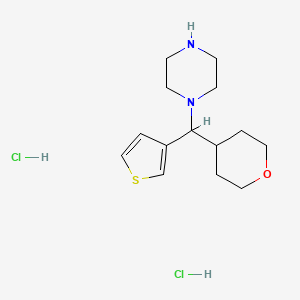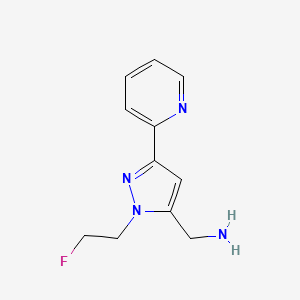
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
The compound “(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic organic compound. The presence of these rings suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and pyridine rings are aromatic, meaning they have a cyclic, planar structure with pi electrons delocalized across the ring. This can contribute to the compound’s stability. The cyclopropylmethyl group is likely to add some steric bulk to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the aromatic rings and the cyclopropylmethyl group could influence properties like its boiling point, melting point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The ambient-temperature synthesis of novel pyrazole derivatives, including variants of the mentioned compound, demonstrates the chemical versatility and the potential for targeted modifications to enhance their physical and chemical properties. These syntheses often employ condensation reactions and are characterized by techniques such as IR, NMR spectroscopy, mass spectrometry, and elemental analysis to elucidate their structure (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant and Antimicrobial Potential
Research has identified certain derivatives as potential anticonvulsant agents, showcasing their ability to protect against seizures in various models. This highlights their significance in developing treatments for neurological disorders. Additionally, these compounds have been evaluated for their antimicrobial properties, suggesting their applicability in combating bacterial and fungal infections (Pandey & Srivastava, 2011).
Catalytic Applications
Studies have explored the use of these compounds in catalytic applications, particularly in the synthesis of NCN′ and PCN pincer palladacycles. These complexes exhibit good activity and selectivity in catalytic processes, underlining their potential in industrial and synthetic chemistry applications (Roffe et al., 2016).
Anticancer and Antimicrobial Activities
The incorporation of pyrazole derivatives into molecular structures has been investigated for their anticancer and antimicrobial activities. These compounds are synthesized with various bioactive heterocyclic entities to enhance their biological efficacy. Molecular docking studies further support their potential utilization in overcoming drug resistance in microbes, indicating their promising role in pharmaceutical development (Katariya, Vennapu, & Shah, 2021).
Orientations Futures
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-8-11-7-13(12-3-1-2-6-15-12)16-17(11)9-10-4-5-10/h1-3,6-7,10H,4-5,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLVIYPRQOIAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



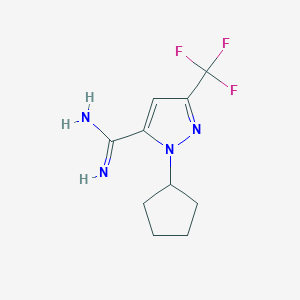
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)
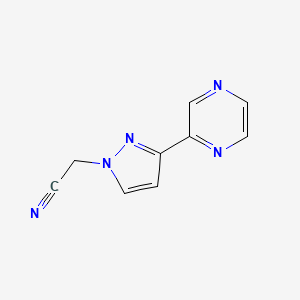
![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)


